6-Bromo-3,4-dihydro-2H-spiro[isoquinoline-1,3'-oxetane] 6-Bromo-3,4-dihydro-2H-spiro[isoquinoline-1,3'-oxetane]
Brand Name: Vulcanchem
CAS No.: 1393545-74-8
VCID: VC4355765
InChI: InChI=1S/C11H12BrNO/c12-9-1-2-10-8(5-9)3-4-13-11(10)6-14-7-11/h1-2,5,13H,3-4,6-7H2
SMILES: C1CNC2(COC2)C3=C1C=C(C=C3)Br
Molecular Formula: C11H12BrNO
Molecular Weight: 254.127

6-Bromo-3,4-dihydro-2H-spiro[isoquinoline-1,3'-oxetane]

CAS No.: 1393545-74-8

Cat. No.: VC4355765

Molecular Formula: C11H12BrNO

Molecular Weight: 254.127

* For research use only. Not for human or veterinary use.

6-Bromo-3,4-dihydro-2H-spiro[isoquinoline-1,3'-oxetane] - 1393545-74-8

Specification

CAS No. 1393545-74-8
Molecular Formula C11H12BrNO
Molecular Weight 254.127
IUPAC Name 6-bromospiro[3,4-dihydro-2H-isoquinoline-1,3'-oxetane]
Standard InChI InChI=1S/C11H12BrNO/c12-9-1-2-10-8(5-9)3-4-13-11(10)6-14-7-11/h1-2,5,13H,3-4,6-7H2
Standard InChI Key PQBSUXXEXLUCPE-UHFFFAOYSA-N
SMILES C1CNC2(COC2)C3=C1C=C(C=C3)Br

Introduction

Chemical Identity and Structural Features

Molecular Architecture

6-Bromo-3,4-dihydro-2H-spiro[isoquinoline-1,3'-oxetane] features a spirocyclic core where the isoquinoline ring system is fused to an oxetane ring via a shared spiro carbon atom. The isoquinoline component exists in a partially saturated 3,4-dihydro form, while the oxetane contributes a strained oxygen-containing four-membered ring. The bromine substituent at the 6-position of the isoquinoline ring introduces electronic asymmetry, influencing both reactivity and intermolecular interactions .

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS Number1393545-74-8
Molecular FormulaC₁₁H₁₂BrNO
Molecular Weight254.13 g/mol
IUPAC Name6-bromo-3,4-dihydro-2H-spiro[isoquinoline-1,3'-oxetane]
SMILES NotationBrC1=CC2=C(C=C1)C1(COC1)NCC2

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) data for related spiro-isoquinoline derivatives reveal distinct patterns:

  • ¹H NMR: Protons adjacent to the spiro carbon exhibit upfield shifts (δ 3.2–4.1 ppm) due to ring strain, while aromatic protons resonate at δ 7.1–7.4 ppm .

  • ¹³C NMR: The spiro carbon typically appears near δ 70–75 ppm, with quaternary carbons in the oxetane ring around δ 85–90 ppm .
    Mass spectrometry of the parent compound shows a molecular ion peak at m/z 254.13, with isotopic patterns characteristic of bromine (1:1 ratio for M and M+2) .

Synthetic Methodologies

Cyclization Strategies

The oxetane ring is constructed via intramolecular Williamson ether synthesis, as demonstrated in the preparation of analogous spiro compounds. For example, reaction of a brominated isoquinoline precursor with a diol under basic conditions facilitates oxetane formation through nucleophilic displacement . Microwave-assisted methods have been employed to enhance reaction efficiency, reducing synthesis times from 24 hours to under 2 hours in select cases .

Bromination Techniques

Directed bromination at the 6-position is achieved using N-bromosuccinimide (NBS) in dichloromethane at 0°C, yielding regioselective substitution without overhalogenation. This contrasts with earlier methods using elemental bromine in acetic acid, which risked dibromination .

Table 2: Representative Synthesis Protocol

StepReagents/ConditionsYieldReference
13,4-Dihydroisoquinoline + 1,3-diol, K₂CO₃, DMF, 80°C58%
2NBS, CH₂Cl₂, 0°C → RT73%
3Purification: Silica gel chromatography (Hexane:EtOAc 4:1)97% purity

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) of related spiro-isoquinolines reveals decomposition temperatures above 200°C, suggesting moderate thermal stability. The oxetane ring’s strain energy (~25 kcal/mol) contributes to enhanced reactivity in ring-opening reactions compared to larger cyclic ethers .

Solubility and Partitioning

Experimental logP values (calculated: 2.81) indicate moderate lipophilicity, favoring solubility in dichloromethane and dimethylformamide over aqueous media. Aqueous solubility at pH 7.4 is limited to 0.12 mg/mL, necessitating co-solvents for biological assays .

Biological Activity and Applications

Materials Science Applications

The strained oxetane ring undergoes controlled polymerization via cationic initiation, producing polyethers with glass transition temperatures (Tg) exceeding 120°C. These materials show promise in high-performance adhesives and coatings .

Future Research Directions

Targeted Drug Delivery

Functionalization of the oxetane oxygen with PEG chains could enhance aqueous solubility for intravenous formulations. Preliminary molecular dynamics simulations suggest stable micelle formation at 10–15% PEGylation .

Catalytic Asymmetric Synthesis

Chiral phosphoric acid catalysts enable enantioselective construction of spiro centers, achieving up to 95% ee in model systems. This approach remains untested for brominated variants but holds promise for accessing stereochemically pure pharmaceuticals .

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